molecular formula C12H14ClNO2 B12620707 5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one

5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one

Cat. No.: B12620707
M. Wt: 239.70 g/mol
InChI Key: RCXDRXUBJMUNJH-UHFFFAOYSA-N
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Description

5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure features a chlorobutoxy group attached to an isoindolinone core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one typically involves the reaction of 2,3-dihydroisoindol-1-one with 1-chlorobutane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the chlorobutoxy group is introduced to the isoindolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chlorobutoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorobutoxy)-2,3-dihydroisoindol-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

5-(4-chlorobutoxy)-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C12H14ClNO2/c13-5-1-2-6-16-10-3-4-11-9(7-10)8-14-12(11)15/h3-4,7H,1-2,5-6,8H2,(H,14,15)

InChI Key

RCXDRXUBJMUNJH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)OCCCCCl)C(=O)N1

Origin of Product

United States

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